[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
Researchers have developed efficient synthesis methods for [1,2,4]Triazolo[4,3-a]pyridines, showcasing their potential in pharmaceutical applications due to their biological activity. For instance, oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions has been employed for synthesizing these compounds, with characterization achieved through various spectroscopic methods and X-ray diffraction (El-Kurdi et al., 2021). Another approach involved the palladium-catalyzed chemoselective monoarylation of hydrazides, demonstrating an efficient method for synthesizing [1,2,4]Triazolo[4,3-a]pyridines with various substituents at the 3-position (Reichelt et al., 2010).
Biological and Pharmacological Applications
These compounds exhibit significant biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicidal properties. A study on amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine highlighted their wide-ranging effectiveness against various microorganisms and potential in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017). Furthermore, novel [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives synthesized via microwave irradiation demonstrated high herbicidal activity (Liu et al., 2015).
Material Science and Chemical Properties
In the realm of material science, [1,2,4]Triazolo[4,3-a]pyridines have been explored for their electroluminescent properties. Bipolar red host materials based on this compound have been synthesized for use in red phosphorescent organic light-emitting diodes (PhOLEDs), showing promising electroluminescent performance (Kang et al., 2017). Additionally, the structural and optical properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine have been studied, revealing insights into its molecular structure and potential applications in luminescent sensors (Dymińska et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNFOXNYOMPDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368765 |
Source
|
Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91981-59-8 |
Source
|
Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.